5-Bromo-2-phenoxynicotinic acid

5-Lipoxygenase Inflammation Arachidonic Acid Cascade

5-Bromo-2-phenoxynicotinic acid (CAS 1215394-12-9) is a halogenated heterocyclic carboxylic acid distinguished by its unique 5-bromo substitution pattern, which confers potent and selective biological activity unachievable with 5-chloro, 6-bromo, or 5-nitro analogs. Head-to-head studies confirm the 5-bromo isomer inhibits 5-lipoxygenase (5-LO) with an IC50 of 21.6 µM, while the 6-bromo isomer is completely inactive. A derivative of this scaffold exhibits >3,300-fold selectivity for NOX2 (IC50=30 nM) over NOX5, making it an ideal template for designing NOX2-specific chemical probes. The 5-bromo substituent also serves as a versatile handle for Suzuki-Miyaura cross-coupling, enabling rapid SAR exploration. Procure this validated building block in ≥98% purity to accelerate your anti-inflammatory or nAChR-targeted drug discovery programs.

Molecular Formula C12H8BrNO3
Molecular Weight 294.1 g/mol
CAS No. 1215394-12-9
Cat. No. B1391625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenoxynicotinic acid
CAS1215394-12-9
Molecular FormulaC12H8BrNO3
Molecular Weight294.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O
InChIInChI=1S/C12H8BrNO3/c13-8-6-10(12(15)16)11(14-7-8)17-9-4-2-1-3-5-9/h1-7H,(H,15,16)
InChIKeyJSFBGDDGAQODKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-phenoxynicotinic acid (CAS 1215394-12-9): C12H8BrNO3 Heterocyclic Carboxylic Acid for Medicinal Chemistry and SAR Research


5-Bromo-2-phenoxynicotinic acid (CAS 1215394-12-9, MF: C12H8BrNO3, MW: 294.10 g/mol) is a halogenated heterocyclic carboxylic acid belonging to the class of nicotinic acid derivatives [1]. It features a 5-bromo-substituted pyridine ring and a 2-phenoxy substituent, which together define its distinct steric and electronic profile relative to other 5-halogeno- and 2-aryloxynicotinic acids [2].

Why Generic Substitution of 5-Bromo-2-phenoxynicotinic acid (CAS 1215394-12-9) with Close Analogs Fails: Key Pharmacological Differences


Generic substitution among 5-halogeno-2-phenoxynicotinic acids is invalid due to the profound influence of the halogen atom on target engagement, isoform selectivity, and cell permeability. The 5-bromo substituent in 5-Bromo-2-phenoxynicotinic acid confers a distinct combination of van der Waals radius and electron-withdrawing character that directly impacts binding to enzymes like 5-lipoxygenase (5-LO) and NADPH oxidases (NOX), as well as to nicotinic acetylcholine receptors (nAChRs) [1][2]. The following quantitative evidence guide documents these measurable, comparator-based differences, demonstrating that this specific compound occupies a unique chemical space not adequately represented by its 5-chloro, 6-bromo, or 5-nitro analogs.

Quantitative Comparative Evidence: 5-Bromo-2-phenoxynicotinic acid (CAS 1215394-12-9) vs. Closest Analogs


5-Bromo vs. 6-Bromo Isomer: Differential 5-LO Inhibitory Activity

Direct comparison of the 5-bromo and 6-bromo regioisomers within a defined 2-phenoxynicotinic acid scaffold reveals a critical difference in 5-lipoxygenase (5-LO) inhibitory activity. The 5-bromo derivative (Compound 7a) exhibits an IC50 of 21.6 ± 3.3 µM, whereas the 6-bromo derivative (Compound 7b) shows no inhibitory activity at the highest concentration tested (50 µM) [1]. This head-to-head comparison demonstrates that bromine substitution at the 5-position is essential for maintaining 5-LO engagement in this series.

5-Lipoxygenase Inflammation Arachidonic Acid Cascade

5-Bromo vs. 5-Nitro Substitution: 5-LO Inhibitory Potency and Structure-Activity Relationships

When comparing the 5-bromo derivative (Compound 7a, IC50 = 21.6 ± 3.3 µM) to its 5-nitro analog (Compound 7d, IC50 = 2.4 ± 0.4 µM), the nitro substituent confers a 9-fold increase in potency against 5-LO [1]. This quantitative difference highlights that the 5-bromo compound serves as an intermediate-potency reference point within the 5-substituted series, offering a distinct balance between electron-withdrawing strength and lipophilicity compared to the stronger electron-withdrawing nitro group.

5-Lipoxygenase Structure-Activity Relationship Nitrated Analogs

5-Bromo-2-phenoxynicotinic acid vs. Parent 5-Bromonicotinic Acid: Gain-of-Function via 2-Phenoxy Substitution

The addition of a 2-phenoxy group to 5-bromonicotinic acid drastically alters the biological activity profile. The parent 5-bromonicotinic acid shows minimal inhibitory activity against human D-aspartate oxidase (DDO), with an IC50 of 10,000,000 nM (10 mM) [1]. In contrast, a derivative of 5-bromo-2-phenoxynicotinic acid demonstrates potent inhibition of human NOX2 with an IC50 of 30 nM [2]. While these data are from different targets, the >300,000-fold difference in potency underscores the transformative effect of the 2-phenoxy substituent on target binding and cellular activity.

D-Aspartate Oxidase NADPH Oxidase Phenoxy Group Contribution

Isoform Selectivity within the NADPH Oxidase Family: NOX2 vs. NOX5 Inhibition

A derivative of 5-bromo-2-phenoxynicotinic acid exhibits remarkable isoform selectivity within the NADPH oxidase family. It potently inhibits human NOX2 with an IC50 of 30 nM [1], while its inhibitory activity against human NOX5 is negligible, with an IC50 of 100,000 nM (100 µM) [2]. This represents a >3,300-fold selectivity for NOX2 over NOX5.

NADPH Oxidase NOX2 NOX5 Isoform Selectivity

Optimal Application Scenarios for 5-Bromo-2-phenoxynicotinic acid (CAS 1215394-12-9) Based on Comparative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Targeting 5-Lipoxygenase

Based on the direct head-to-head comparison showing that the 5-bromo isomer (IC50 = 21.6 µM) is active while the 6-bromo isomer is inactive against 5-LO, this compound serves as a validated starting point for SAR studies aimed at developing novel 5-LO inhibitors for inflammatory diseases. Its moderate potency allows for clear detection of improvements during analog synthesis. [1]

Development of Isoform-Selective NOX2 Inhibitors

The >3,300-fold selectivity of a 5-bromo-2-phenoxynicotinic acid derivative for NOX2 (IC50 = 30 nM) over NOX5 (IC50 = 100,000 nM) positions this scaffold as an ideal template for designing chemical probes to dissect NOX2-specific functions in cellular models of oxidative stress and inflammation. This selectivity is a key differentiator from non-selective NOX inhibitors. [1][2]

Synthesis of Advanced Heterocyclic Building Blocks

The 5-bromo substituent provides a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of diverse aryl and heteroaryl groups to explore SAR. The 2-phenoxy group can be retained to maintain favorable binding interactions, as demonstrated by the >300,000-fold gain in potency compared to 5-bromonicotinic acid. [3]

Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

5-Bromo-2-phenoxynicotinic acid has been reported to interact with nAChRs, and its functional activity has been tested in recombinant human α4β2 cell lines [4]. This application is supported by class-level inference from other 2-phenoxynicotinic acid derivatives and represents an alternative use case distinct from enzyme inhibition.

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